molecular formula C19H18N4OS2 B292548 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide

Numéro de catalogue B292548
Poids moléculaire: 382.5 g/mol
Clé InChI: BLOFEQKMYQEQOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed to reduce inflammation and pain. This compound is a prodrug that is rapidly converted to its active form, which selectively inhibits cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. ATB-346 has shown promising results in preclinical studies and has the potential to be a safer and more effective alternative to traditional NSAIDs.

Mécanisme D'action

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has a lower risk of gastrointestinal side effects such as ulcers and bleeding. This is because COX-1 is also involved in the production of prostaglandins that protect the stomach lining, while COX-2 is primarily involved in inflammation and pain.
Biochemical and physiological effects:
2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has been shown to reduce inflammation and pain in preclinical models of arthritis and colitis. It also has a lower risk of gastrointestinal side effects compared to traditional NSAIDs. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has been found to selectively inhibit the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This selectivity may contribute to the lower risk of gastrointestinal side effects observed with 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has several advantages for lab experiments. It has been shown to be effective in preclinical models of inflammation and pain, and has a lower risk of gastrointestinal side effects compared to traditional NSAIDs. However, there are also limitations to using 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide in lab experiments. It is a prodrug that requires careful control of reaction conditions and purification methods to ensure high purity and yield. In addition, the mechanism of action of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide may differ from that of traditional NSAIDs, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide. One area of interest is the potential use of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide as a treatment for inflammatory bowel disease. Preclinical studies have shown that 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide can reduce inflammation and pain in a mouse model of colitis, suggesting that it may have therapeutic potential for this condition. Another area of interest is the development of new prodrugs that selectively inhibit COX-2 and have a lower risk of gastrointestinal side effects. Finally, further studies are needed to determine the safety and efficacy of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide in patients with osteoarthritis.

Méthodes De Synthèse

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide can be synthesized by reacting 2-amino-5-phenyl-3-thiophenecarboxylic acid with benzyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to form the final compound. The synthesis of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide is a multi-step process that requires careful control of reaction conditions and purification methods to ensure high purity and yield.

Applications De Recherche Scientifique

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has been extensively studied in preclinical models of inflammation and pain. In a rat model of arthritis, 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide was found to be more effective than traditional NSAIDs in reducing inflammation and pain, while also having a lower risk of gastrointestinal side effects. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has also been shown to reduce inflammation and pain in a mouse model of colitis, suggesting that it may have potential as a treatment for inflammatory bowel disease.

Propriétés

Formule moléculaire

C19H18N4OS2

Poids moléculaire

382.5 g/mol

Nom IUPAC

1-[(2-amino-5-phenylthiophene-3-carbonyl)amino]-3-benzylthiourea

InChI

InChI=1S/C19H18N4OS2/c20-17-15(11-16(26-17)14-9-5-2-6-10-14)18(24)22-23-19(25)21-12-13-7-3-1-4-8-13/h1-11H,12,20H2,(H,22,24)(H2,21,23,25)

Clé InChI

BLOFEQKMYQEQOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=C(SC(=C2)C3=CC=CC=C3)N

SMILES canonique

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=C(SC(=C2)C3=CC=CC=C3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.